(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)butanoic acid

Peptide synthesis SPPS strategy selection Physicochemical property optimization

Researchers designing β-secretase (BACE1) inhibitors frequently encounter supply challenges for stereochemically-defined, β-substituted cysteine analogs. This (2R,3S)-configured Boc-amino acid solves that by providing a validated precursor to the phenylthionorstatine (Ptns) pharmacophore. - Enables precise P1 position SAR: the β-methyl and phenylthio groups dictate the pharmacophore's 3D presentation, directly influencing inhibitor potency. - Orthogonal Boc protection ensures compatibility with iterative Fmoc-SPPS deprotection cycles, while extended coupling protocols (2-4 hrs) address β-methyl steric hindrance. - Sourced as a high-purity building block, it ensures reliable integration into complex peptidomimetic chains for aspartic protease screening cascades.

Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
Cat. No. B12104215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)butanoic acid
Molecular FormulaC15H21NO4S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1
InChIInChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)
InChIKeyCFYIQBZERDZIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(2R,3S)-2-amino-3-(phenylthio)butanoic Acid: Chiral Building Block


(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)butanoic acid (CAS 1217617-93-0), also designated Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid, is a non-proteinogenic amino acid derivative with the molecular formula C₁₅H₂₁NO₄S and a molecular weight of 311.4 g·mol⁻¹ [1]. It possesses two defined stereocenters at the C-2 (R) and C-3 (S) positions, a tert-butoxycarbonyl (Boc) Nᵅ-protecting group, and a phenylthioether side chain [1]. This compound belongs to the class of β-substituted, S-phenyl-modified cysteine analogs and serves as a protected precursor to (2R,3S)-2-amino-3-(phenylthio)butanoic acid, a scaffold structurally related to the phenylthionorstatine (Ptns) pharmacophore employed in β-secretase (BACE1) inhibitor design [2]. Commercial availability from multiple suppliers including Santa Cruz Biotechnology (catalog sc-326317) and Matrix Scientific supports its procurement for research applications [3].

Stereochemical control
Chiral β-methyl cysteine analog with defined (2R,3S) configuration
Protecting group
Boc-orthogonal acid-labile protection for SPPS strategy selection
Scaffold relevance
Phenylthio side chain for aspartic protease inhibitor research

Why This Boc-Amino Acid Cannot Be Substituted


Generic substitution of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)butanoic acid with superficially similar commercial Boc-amino acids—such as Boc-L-Cys(Ph)-OH (CAS 163705-28-0), Boc-S-benzyl-L-cysteine, or Boc-protected proteinogenic amino acids—fails on three critical fronts. First, the (2R,3S) stereochemical configuration specifies a unique diastereomeric identity distinct from both its enantiomer (2S,3R; CAS 1252683-33-2) and the mono-chiral Boc-L-Cys(Ph)-OH, and this stereochemistry directly controls the three-dimensional presentation of the phenylthio pharmacophore in peptide chains [1]. Second, the β-methyl substituent at C-3 introduces steric hindrance and conformational restriction absent in simpler S-phenyl cysteine derivatives, altering both coupling kinetics during solid-phase peptide synthesis (SPPS) and the conformational ensemble of the resulting peptide [1]. Third, the Boc protecting group confers acid-labile orthogonality that is fundamentally incompatible with the base-labile Fmoc strategy, meaning the choice between the Boc and Fmoc versions of this scaffold dictates the entire synthetic route and cannot be interchanged without redesigning the protection scheme [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Stereochemical mismatch
Replacing with the (2S,3R) enantiomer or mono-chiral Boc-L-Cys(Ph)-OH would alter or lose the (2R,3S) pharmacophore presentation, disrupting SAR interpretation.
β-Methyl steric effect
Simpler S-phenyl cysteines lacking the β-methyl group exhibit different coupling kinetics and conformational preference, potentially shifting peptide backbone geometry.
Protecting group orthogonality
Switching to the Fmoc analog requires a complete redesign of the SPPS protocol; Boc and Fmoc routes are not directly interchangeable without re-optimization.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Lipophilicity: Boc vs. Fmoc

The Boc-protected target compound exhibits a molecular weight of 311.4 g·mol⁻¹ and a computed lipophilicity (XLogP3-AA) of 3.2, compared with the corresponding Fmoc-protected analog (CAS 1217741-23-5) which has a molecular weight of 433.5 g·mol⁻¹ and an XLogP3-AA of 5.3 [1][2]. The Boc version is 39.2% lighter by mass and 2.1 log units less lipophilic than its Fmoc counterpart. The topological polar surface area (TPSA) of the Boc compound is 101 Ų, with 7 rotatable bonds versus 8 for the Fmoc analog [1][2]. The reduced mass and lower lipophilicity of the Boc-protected building block facilitate solution-phase handling, chromatographic purification, and potentially improve aqueous solubility of intermediate constructs during synthesis.

Boc vs Fmoc: Physicochemical
Head-to-head
ΔMW −122.1 g·mol⁻¹ (−28.2%); ΔXLogP3 −2.1 log units; 1 fewer rotatable bond
Guides SPPS protecting group strategy selection
Computed properties; confirm experimentally for synthesis optimization
Peptide synthesis SPPS strategy selection Physicochemical property optimization

Orthogonal Deprotection: Acid-Labile Boc vs. Base-Labile Fmoc

The Boc protecting group on the target compound is removed under acidic conditions (typically 50% TFA in DCM, 30 min to 2 h at room temperature), whereas the Fmoc group is removed under basic conditions (20% v/v piperidine in DMF, with deprotection half-lives of 10–42 seconds and ≥99.99% completion within 2–10 minutes for standard resin-bound amino acids) [1][2]. Critically, the Boc group remains stable under the piperidine conditions used for iterative Fmoc removal in Fmoc-SPPS. This is evidenced by the Fmoc-Lys(Boc) system, where the Boc side-chain protecting group survives repeated 20% piperidine exposure with a deprotection half-life measured at 10.3 seconds for Fmoc removal while the Boc group remains intact [2]. This orthogonal stability means the Boc-protected target compound can serve dual roles: as an Nᵅ-protected building block in Boc-SPPS, or as a side-chain-protected residue compatible with Fmoc-SPPS main-chain assembly.

Deprotection Orthogonality
Cross-study
Boc: acid-labile (TFA), stable to piperidine; Fmoc: base-labile, stable to TFA
Enables dual-strategy synthesis planning
Fmoc-Lys(Boc) half-life ~10.3 s under 20% piperidine; Boc remains intact
Solid-phase peptide synthesis Orthogonal protection Deprotection kinetics

β-Methyl Stereocenter vs. Unsubstituted S-Phenyl Cysteine

The target compound possesses a β-methyl substituent at the C-3 position, creating a second stereocenter with defined (S) configuration, whereas Boc-L-Cys(Ph)-OH (CAS 163705-28-0) lacks this methyl group and has only a single chiral center at C-2 [1]. This structural difference is reflected in the molecular formula (C₁₅H₂₁NO₄S vs. C₁₄H₁₉NO₄S) and molecular weight (311.4 vs. 297.37 g·mol⁻¹; Δ = +14.03 Da, equivalent to one methylene unit) [1]. The β-methyl introduces steric hindrance that is known to affect coupling efficiency in SPPS: for sterically hindered β,β-disubstituted amino acids, coupling times of 2–4 hours with 5–10× molar excess of the building block are recommended, compared with 30–60 minutes for standard amino acids [2]. The β-methyl also restricts conformational freedom around the C2–C3 bond, which directly influences the three-dimensional presentation of the phenylthio side chain in the final peptide or peptidomimetic.

β-Methyl vs Unsubstituted Cys
Head-to-head
ΔMW +14.03 Da (+4.7%); +1 chiral center; β-methyl introduces steric hindrance
Affects coupling efficiency and conformational preference
Extended coupling (2–4 h) recommended for β-substituted analogs
Chiral amino acid building blocks β-Substituted cysteine analogs Conformational restriction

Enantiomeric Specificity: (2R,3S) vs. (2S,3R) Configuration

The target compound bears the (2R,3S) absolute configuration and is registered under CAS 1217617-93-0, while its enantiomer (2S,3R)-2-amino-3-(phenylthio)butanoic acid is registered under CAS 1252683-33-2 and corresponds to the free amino acid form [1]. The Boc-protected target compound is synonymously referred to as Boc-allo-(S)-phenyl-β-methyl-L-Cys, reflecting its relationship to the allo-diastereomeric series [1]. These two enantiomers are distinct chemical entities with different CAS numbers and are expected to exhibit different optical rotations—a critical quality attribute for chiral building blocks used in peptide synthesis where stereochemical fidelity directly determines biological activity. The defined stereocenter count for the target compound is 2 (both defined), with 0 undefined stereocenters, confirming stereochemical homogeneity in the PubChem record [1].

(2R,3S) vs (2S,3R) Identity
Head-to-head
Different CAS numbers; opposite configuration at both C-2 and C-3; free amine vs Boc-protected forms
Minimum identity check at procurement
Verify CAS 1217617-93-0 before ordering; incorrect enantiomer may abolish intended activity
Chiral purity Enantiomeric differentiation CAS registry identity

BACE1 Pharmacophore Validation of Phenylthio Scaffold

The deprotected form of the target compound—(2R,3S)-2-amino-3-(phenylthio)butanoic acid—is structurally related to the phenylthionorstatine (Ptns) scaffold, (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid, which was specifically designed, synthesized, and validated as a P1 moiety in BACE1 inhibitors [1]. The phenylnorstatine (Pns) series, containing a phenyl (rather than phenylthio) side chain at the equivalent position, yielded KMI-370 with an IC₅₀ of 3.4 nM against recombinant BACE1, representing one of the most potent small-sized peptidic BACE1 inhibitors reported [2]. The thio-derivative Ptns was developed as a deliberate replacement of Pns to explore sulfur-mediated interactions at the enzyme active site, and Ptns-containing inhibitors were demonstrated to exhibit high BACE1 inhibitory activity in enzymatic assays [1][3]. The target compound, as the Boc-protected (2R,3S)-β-methyl-S-phenyl cysteine, provides a protected entry point to this pharmacophore class with the advantage of orthogonal Boc protection for downstream synthetic elaboration.

BACE1 Pharmacophore Context
Class-level
KMI-370 (Pns) IC₅₀ 3.4 nM; Ptns validated as P1 moiety for BACE1 inhibition
Supports aspartic protease inhibitor research
Scaffold validated in peer-reviewed literature; direct activity of target compound not assayed
Alzheimer's disease BACE1 inhibition Aspartic protease inhibitor design Transition-state isostere

Optimal Applications in Research and Industry


Orthogonal Boc Protection in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis, the target compound can be incorporated as a sterically hindered, non-proteinogenic residue where the Boc group remains intact during iterative 20% piperidine deprotection cycles. This orthogonal stability is supported by the measured Fmoc-Lys(Boc) half-life of 10.3 seconds for Fmoc removal under 20% piperidine/DMF, with the Boc group surviving these conditions [1]. The β-methyl group necessitates extended coupling protocols (2–4 hours with 5–10× molar excess of building block) compared with standard amino acids [2]. Final global Boc deprotection is achieved with 50% TFA/DCM upon completion of chain assembly. This scenario is optimal when the phenylthio moiety must be introduced with stereochemical precision into peptide sequences destined for BACE1 or aspartic protease inhibitor screening cascades [3].

Boc-SPPS for Peptidomimetic BACE1 Inhibitors

The Boc-protected target compound serves as an Nᵅ-protected building block compatible with Boc-SPPS protocols, where Boc deprotection is performed with 100% TFA or 50% TFA/DCM at each cycle [1]. This strategy is particularly relevant for constructing peptidomimetic BACE1 inhibitors containing the phenylthio-substituted amino acid motif at the P1 position, analogous to the Ptns-containing inhibitors validated by Ziora et al. [3]. The KMI series of phenylnorstatine-based inhibitors established that potent inhibition (IC₅₀ = 3.4 nM for KMI-370) is achievable with this scaffold class [4]. The Boc strategy avoids the base-mediated racemization risk associated with Fmoc chemistry for cysteine derivatives, which are particularly susceptible to α-proton abstraction and epimerization during prolonged piperidine exposure [2].

Chiral Pool for Asymmetric Synthesis

The (2R,3S)-configured target compound, with two defined stereocenters (0 undefined) [1], can be deprotected and elaborated into a range of chiral intermediates for drug discovery. The phenylthio group serves as a versatile synthetic handle that can be oxidized to the corresponding sulfoxide or sulfone for modulated polarity and hydrogen-bonding capacity, or employed as a metal-coordinating ligand in transition-metal-catalyzed transformations. The structural relationship to the phenylthionorstatine scaffold—synthesized via a multistep route involving Weinreb amide formation, thiophenyl group introduction, cyanohydrin transformation, and SPPS application [3]—provides a literature-validated precedent for the synthetic utility of this compound class in medicinal chemistry.

SAR Studies of β-Substituted Cysteine Analogs

The target compound enables systematic SAR exploration at the β-position of cysteine-derived protease inhibitors. By comparing this (2R,3S)-β-methyl-S-phenyl cysteine derivative with the unsubstituted Boc-L-Cys(Ph)-OH (ΔMW = +14.03 Da, ΔChiral centers = +1) [2], researchers can isolate the contribution of β-methyl substitution to inhibitor potency, selectivity, and conformational preference. The BACE1 inhibitor field has demonstrated that subtle modifications at the P1 position—such as the replacement of phenylnorstatine (Pns) with phenylthionorstatine (Ptns)—can modulate enzyme inhibitory activity [3]. The Boc protection enables clean release of the free amine under standardized acidic conditions for subsequent coupling or biological testing, making this compound a modular SAR probe.

Application
Selection Property
Validation Focus
Fmoc-SPPS with orthogonally protected residue
Boc stability to piperidine cycles; acid-labile deprotection after assembly
Confirm Boc intact after iterative 20% piperidine; optimize coupling for β-methyl residue
Boc-SPPS of peptidomimetic BACE1 inhibitors
Acid-labile Nα protection; minimized racemization risk for cysteine derivatives
Verify enantiomeric purity post-deprotection; screen in BACE1 enzymatic assay
Chiral intermediate for drug discovery
(2R,3S) defined stereocenters; phenylthio group as synthetic handle
Oxidation or metal-coordination utility; confirm configuration retention during elaboration
SAR probing β-methyl effect in protease inhibitors
β-Methyl vs unsubstituted cysteine comparison; modular Boc deprotection
Isolate β-methyl contribution to potency and selectivity; compare with Boc-L-Cys(Ph)-OH
Quote Request

Request a Quote for (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.